molecular formula C11H14ClN3O B8325291 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-benzylamine

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-benzylamine

Cat. No. B8325291
M. Wt: 239.70 g/mol
InChI Key: IUDXACSUFRVOBX-UHFFFAOYSA-N
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Patent
US06803457B1

Procedure details

A solution of 30% HCl in ether (0.5 mL) was added to a solution of [5-chloro-2-(4,5-dihydro-1H-imidazol-2-ylmethoxy)benzyl]-carbamic acid tert-butyl ester (146 mg, 0.43 mmol) in methanol (5 mL). After stirring overnight, the mixture was concentrated and triturated from ether, filtered, washed with ether and dried to afford 76 mg of the title compound as a colorless solid. 1H NMR (400 MHz, CD3OD) δ 7.4 (m, 2H); 7.04 (m, 1H); 4.91 (s, 2H); 4.12 (s, 2H); 4.00 (s, 2H); 3.79 (s, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[5-chloro-2-(4,5-dihydro-1H-imidazol-2-ylmethoxy)benzyl]-carbamic acid tert-butyl ester
Quantity
146 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[NH:8][CH2:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1[O:17][CH2:18][C:19]1[NH:20][CH2:21][CH2:22][N:23]=1)(C)(C)C>CCOCC.CO>[Cl:16][C:14]1[CH:13]=[CH:12][C:11]([O:17][CH2:18][C:19]2[NH:23][CH2:22][CH2:21][N:20]=2)=[C:10]([CH:15]=1)[CH2:9][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
[5-chloro-2-(4,5-dihydro-1H-imidazol-2-ylmethoxy)benzyl]-carbamic acid tert-butyl ester
Quantity
146 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=C(C=CC(=C1)Cl)OCC=1NCCN1)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
triturated from ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)OCC=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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